

commercial availability and suppliers of 4'-Chloroacetophenone

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Compound of Interest

Compound Name: 4'-Chloroacetophenone

Cat. No.: B041964

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An In-depth Technical Guide to 4'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Chloroacetophenone** (CAS No. 99-91-2), a versatile chemical intermediate. The document details its commercial availability, physicochemical properties, key applications, and relevant experimental protocols.

Commercial Availability and Suppliers

4'-Chloroacetophenone is readily available from a variety of chemical suppliers, ranging from large international distributors to specialized manufacturers. It is offered in various grades, purities, and quantities to suit laboratory research and industrial production needs.

Supplier	Purity	Available Quantities
Thermo Fisher Scientific	≥ 98%	5 g, 250 g, 1 kg[1][2]
Sigma-Aldrich (Merck)	97%	5 g, 100 g, 500 g[3]
Chem-Impex	≥ 99% (GC)	100 g, 250 g, 1 kg, 5 kg, 10 kg, 25 kg[4]
US Biological Life Sciences	Highly Purified	50 g, 100 g, 250 g, 500 g, 1 kg[5]
Otto Chemie Pvt Ltd	98%	Not specified[6]
Santa Cruz Biotechnology	Not specified	Not specified[7]
Indian Manufacturers	Technical Grade, 99%	Bulk quantities, 200 L drums[8][9]
Chinese Manufacturers	≥ 99%	Inquire for quantities[10][11]

Pricing varies significantly based on the supplier, purity, and quantity. For instance, prices can range from approximately \$18.50 for 100g from some vendors to higher prices for smaller quantities from large distributors.[1][4] Bulk quantities are typically available upon request from manufacturers.[4][8]

Physicochemical and Safety Data

4'-Chloroacetophenone is an aromatic ketone with a chlorine substituent. Its properties make it a useful building block in organic synthesis.

Property	Value
CAS Number	99-91-2[4]
Molecular Formula	C ₈ H ₇ ClO[4]
Molecular Weight	154.59 g/mol [9]
Appearance	Colorless to pale yellow liquid or white crystalline solid[4][12][13]
Melting Point	14-18 °C[4]; 20-21 °C[14]; 42-44 °C[12]
Boiling Point	232 °C[4]; 237 °C[14]
Density	1.192 g/mL at 25 °C[4]
Solubility	Sparingly soluble in water; miscible with alcohol and ether[12][15][16]
Purity	Typically ≥ 97-99%[3][9][17]
Flash Point	90 °C (194 °F) - closed cup[3]
log Kow (Octanol/Water)	2.32[14]

Safety Information: **4'-Chloroacetophenone** is classified as a combustible liquid and is harmful if swallowed.[18] It causes serious eye irritation and may cause respiratory irritation.[3] It is also known to be a lachrymatory agent (tear gas).[8][14] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this chemical in a well-ventilated area or chemical fume hood.[15][18] It should be stored in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents and strong bases.[4][18]

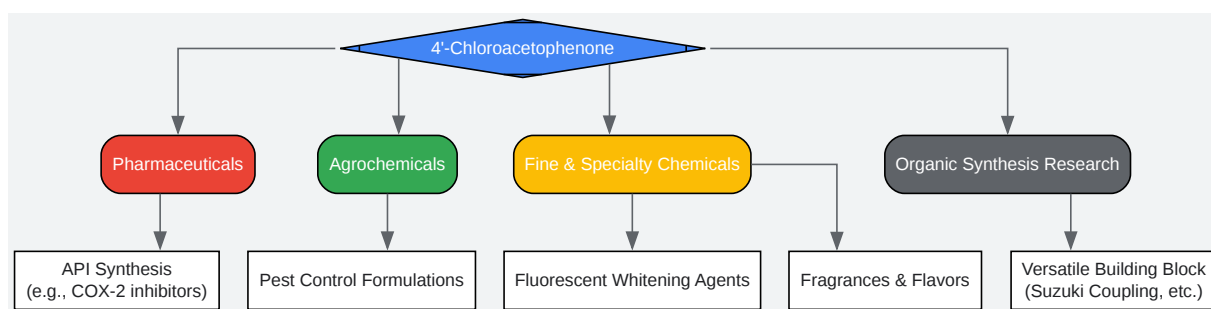
Core Applications

4'-Chloroacetophenone is a key intermediate in the synthesis of a wide range of chemical products. Its reactivity makes it valuable in multiple sectors.

- **Pharmaceuticals:** It serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[4][13] It is used in the synthesis of compounds such as

COX-2 inhibitors.[6]

- Agrochemicals: The compound is incorporated into some pest control formulations.[4]
- Fine and Specialty Chemicals: It is used to produce fluorescent whitening agents for detergents, paper, and textiles.[13] It is also an intermediate in the fragrance and flavoring industry.[4]
- Research and Development: In laboratory settings, it is a common starting material for creating more complex molecules through reactions like Knoevenagel condensation and Suzuki coupling.[3][4]



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Caption: Key application areas for **4'-Chloroacetophenone**.

Experimental Protocols

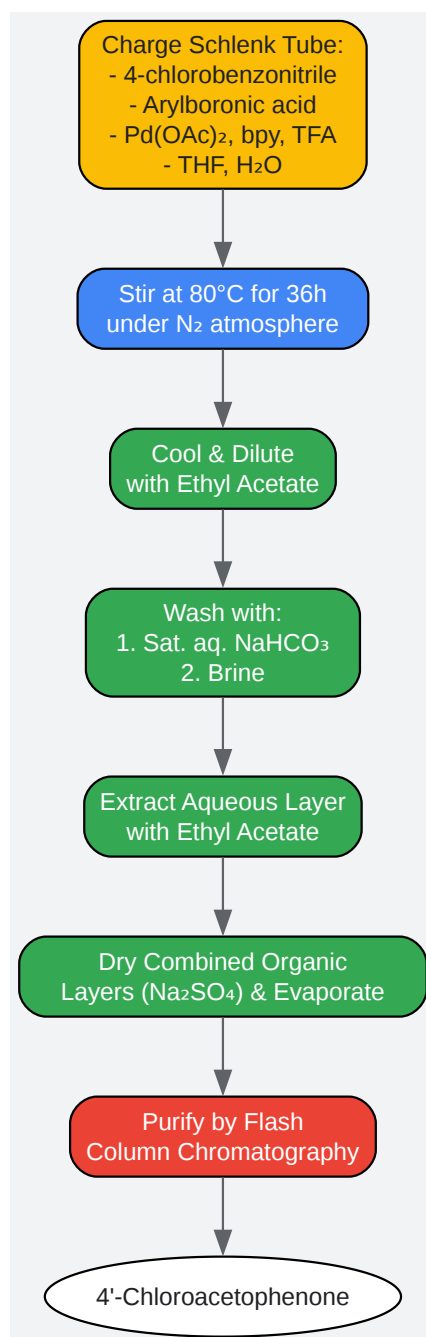
Detailed methodologies for the synthesis of and reactions involving **4'-Chloroacetophenone** are crucial for researchers. Below are summaries of cited experimental protocols.

Protocol 1: Synthesis via Palladium-Catalyzed Reaction

This protocol describes the synthesis of **4'-Chloroacetophenone** from 4-chlorobenzonitrile and a methyl source, catalyzed by palladium acetate.

Methodology:

- A Schlenk tube equipped with a magnetic stirring bar is charged with the nitrile (0.4 mmol), an arylboronic acid (0.8 mmol, as a methyl source surrogate in the general procedure), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 5 mol%), 2,2'-bipyridine (bpy, 10 mol%), and trifluoroacetic acid (TFA, 10 equiv).[\[19\]](#)
- Tetrahydrofuran (THF, 2 mL) and water (0.4 mL) are added as solvents under a nitrogen atmosphere.[\[19\]](#)
- The reaction mixture is stirred vigorously at 80 °C for 36 hours.[\[19\]](#)
- After cooling to room temperature, the mixture is poured into ethyl acetate (EtOAc, 5 mL).[\[19\]](#)
- The organic phase is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO_3 , 2 x 10 mL) and brine (1 x 10 mL).[\[19\]](#)
- The aqueous layers are combined and back-extracted with EtOAc (3 x 10 mL).[\[19\]](#)
- The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated under vacuum.[\[19\]](#)
- The resulting crude product is purified by flash column chromatography (hexane-EtOAc) to yield the desired **4'-Chloroacetophenone**.[\[19\]](#)



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Caption: Workflow for Pd-catalyzed synthesis of **4'-Chloroacetophenone**.

Protocol 2: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction

This protocol details a reaction using **4'-Chloroacetophenone** as a starting material to produce an important derivative, 4-chlorophenylacetic acid.

Methodology:

- **Step 1 (Thioamide Formation):** A 100 mL three-necked flask is charged with morpholine (11.8 mL, 135.6 mmol), **4'-chloroacetophenone** (6.0 g, 39 mmol), and sulfur powder (2.0 g, 62.4 mmol).^[20] The mixture is refluxed at 127°C for 5 hours. After cooling, 100 mL of ethyl acetate is added, and the mixture is stirred for 30 minutes. The resulting solid, 1-(4-Chlorophenyl)-2-morpholinoethylthione, is collected by filtration.^[20]
- **Step 2 (Hydrolysis):** The solid intermediate (8.5 g) is added to a 200 mL three-necked flask containing 80 mL of 50% ethanol. Potassium hydroxide (5.6 g, 100 mmol) is added, and the mixture is refluxed for 24 hours.^[20]
- **Step 3 (Workup and Isolation):** After cooling, 70 mL of water is added. The pH is adjusted to 7 with 6N HCl, and a precipitated solid is removed by filtration. The filtrate's pH is then adjusted to 2 with 6N HCl, causing a large amount of white solid to precipitate. This solid is filtered, washed with water, and dried to yield 4-chlorophenylacetic acid.^[20]

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